molecular formula C19H19FN2O3 B2400925 1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 873569-96-1

1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2400925
CAS No.: 873569-96-1
M. Wt: 342.37
InChI Key: YISZJCRYGUEDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a fluorophenyl group, and a pyrrolidine ring with a carboxamide functional group. The unique structure of this compound makes it an interesting subject for study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the ethoxy and fluorophenyl groups. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxy Group: This step may involve the use of ethylating agents under controlled conditions.

    Introduction of the Fluorophenyl Group: This can be done using fluorinated aromatic compounds and coupling reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and fluorophenyl groups, using appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential effects on biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may find applications in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(2-methoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a methoxy group instead of an ethoxy group.

    1-(2-ethoxyphenyl)-N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-2-25-17-6-4-3-5-16(17)22-12-13(11-18(22)23)19(24)21-15-9-7-14(20)8-10-15/h3-10,13H,2,11-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISZJCRYGUEDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.